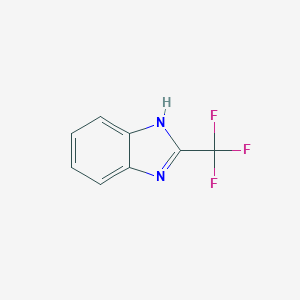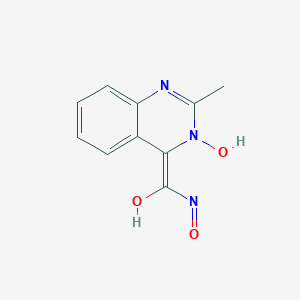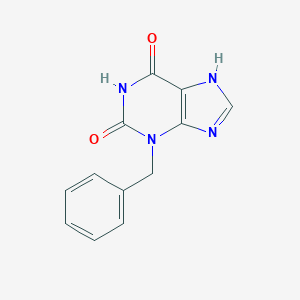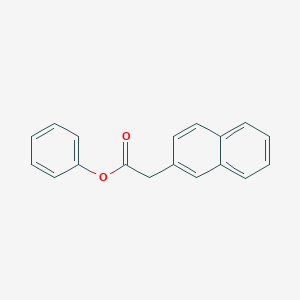
2-Naphthaleneacetic acid, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaleneacetic acid, phenyl ester, also known as Naphthylacetic acid (NAA), is a synthetic plant hormone that is widely used in plant tissue culture. It is a colorless to light yellow crystalline powder that is soluble in alcohol, ether, and chloroform. NAA is used to stimulate root formation, promote cell division, and regulate plant growth.
Mécanisme D'action
NAA works by mimicking the action of natural plant hormones called auxins. Auxins are responsible for regulating plant growth and development, and NAA is able to stimulate the same processes. When applied to plant tissue, NAA is absorbed into the cells and binds to specific receptors, triggering a series of biochemical reactions that promote cell division and root formation.
Effets Biochimiques Et Physiologiques
NAA has a number of biochemical and physiological effects on plants. It stimulates the production of new cells, promotes root growth, and enhances the uptake of nutrients. NAA also regulates the development of plant organs, such as leaves and flowers, and can be used to control the timing of fruit ripening.
Avantages Et Limitations Des Expériences En Laboratoire
NAA is a versatile tool for plant tissue culture and has a number of advantages for lab experiments. It is easy to use and can be applied in a variety of different ways, such as through agar or liquid media. It is also relatively inexpensive compared to other plant hormones. However, NAA can be toxic in high concentrations and must be used with care. It can also have variable effects on different plant species and may not be effective in all cases.
Orientations Futures
There are a number of future directions for research into NAA and its applications in plant tissue culture. One area of interest is the development of new synthetic auxins that are more effective or have fewer side effects than NAA. Another area of research is the use of NAA in combination with other plant hormones to achieve specific growth effects. Finally, there is interest in understanding the molecular mechanisms of NAA action, which could lead to the development of new tools for plant breeding and genetic engineering.
Méthodes De Synthèse
NAA is synthesized through the esterification of 2-naphthaleneacetic acid with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is then purified using recrystallization.
Applications De Recherche Scientifique
NAA is widely used in plant tissue culture for its ability to promote root formation and cell division. It is used to propagate a wide variety of plants, including fruit trees, ornamental plants, and vegetables. NAA is also used in the production of synthetic auxins, which are used in agriculture to increase crop yields.
Propriétés
Numéro CAS |
158535-61-6 |
|---|---|
Nom du produit |
2-Naphthaleneacetic acid, phenyl ester |
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
phenyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(20-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2 |
Clé InChI |
XELMFXOLCGLVGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



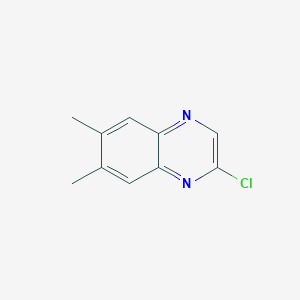
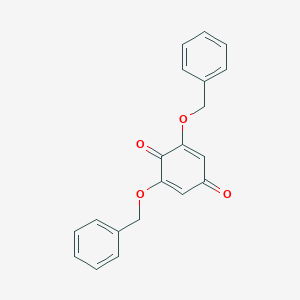
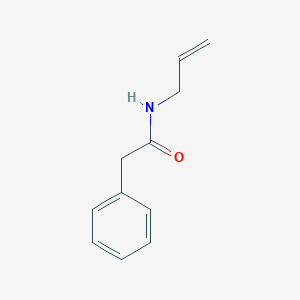
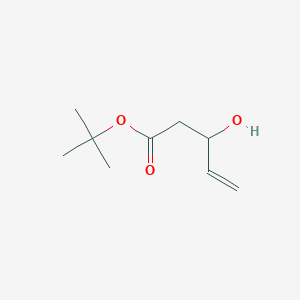
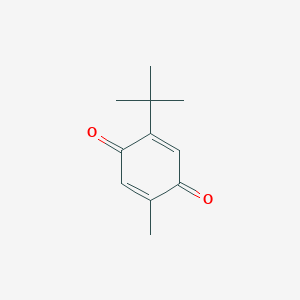
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
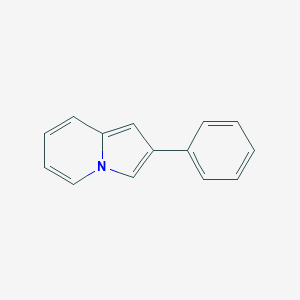
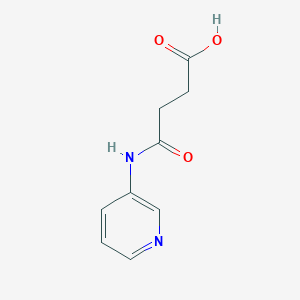
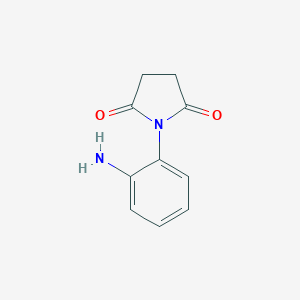
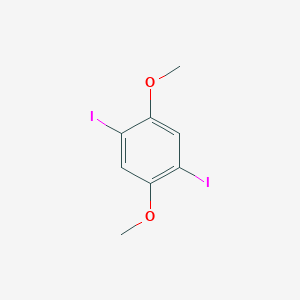
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
